molecular formula C19H18F3N3O4S2 B2760714 (Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide CAS No. 865173-91-7

(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide

Cat. No.: B2760714
CAS No.: 865173-91-7
M. Wt: 473.49
InChI Key: KDVPQJPPLGKTAH-MOHJPFBDSA-N
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Description

(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H18F3N3O4S2 and its molecular weight is 473.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity

Compounds structurally related to "(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide" have been synthesized and evaluated for various bioactivities. For instance, the synthesis of Co(II) complexes with sulfamoylbenzothiazole derivatives has shown potential in fluorescence properties and anticancer activity against human breast cancer cell line MCF 7 (Gomathi Vellaiswamy & S. Ramaswamy, 2017). Furthermore, benzamide derivatives, featuring sulfamoyl and benzothiazole groups, have demonstrated significant antimicrobial activity, underlining their potential in developing new antimicrobial agents (B. Priya et al., 2006).

Anticancer Evaluation

The exploration of benzothiazole derivatives in cancer research has led to the identification of compounds with promising anticancer properties. For example, the synthesis and characterization of novel sulfonamide Schiff bases have been undertaken, with certain derivatives showing excellent cytotoxic activity towards breast cancer cell lines, highlighting their potential as chemotherapeutic agents (V. Govindaraj et al., 2021).

Corrosion Inhibition

In materials science, benzothiazole derivatives have been investigated for their corrosion inhibitory effects on metals. Experimental and theoretical studies have found that such compounds offer high inhibition efficiencies against steel corrosion in acidic environments, showcasing their application in protecting materials (Zhiyong Hu et al., 2016).

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O4S2/c1-2-29-9-8-25-15-7-6-14(31(23,27)28)11-16(15)30-18(25)24-17(26)12-4-3-5-13(10-12)19(20,21)22/h3-7,10-11H,2,8-9H2,1H3,(H2,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVPQJPPLGKTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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